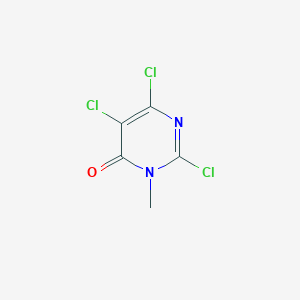
2,5,6-Trichloro-3-methylpyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5,6-Trichloro-3-methylpyrimidin-4(3H)-one is a chlorinated pyrimidine derivative Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,6-Trichloro-3-methylpyrimidin-4(3H)-one typically involves chlorination reactions. One common method is the chlorination of 3-methylpyrimidin-4(3H)-one using chlorine gas or other chlorinating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete chlorination.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade chlorinating agents and catalysts. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified through various techniques such as crystallization or distillation.
化学反応の分析
Types of Reactions
2,5,6-Trichloro-3-methylpyrimidin-4(3H)-one can undergo several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.
Oxidation Reactions: It can be oxidized to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents at moderate temperatures.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Major Products Formed
Substitution Reactions: Products include derivatives with various functional groups replacing the chlorine atoms.
Reduction Reactions: Products include partially or fully dechlorinated pyrimidine derivatives.
Oxidation Reactions: Products include oxidized pyrimidine derivatives with additional functional groups.
科学的研究の応用
2,5,6-Trichloro-3-methylpyrimidin-4(3H)-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Used in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 2,5,6-Trichloro-3-methylpyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways depend on the specific application and the biological system involved. In drug development, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways.
類似化合物との比較
Similar Compounds
2,4,6-Trichloropyrimidine: Another chlorinated pyrimidine with similar chemical properties.
3,5,6-Trichloro-2-pyridinol: A chlorinated pyridine derivative with different biological activity.
2,4-Dichloro-5-methylpyrimidine: A less chlorinated pyrimidine with different reactivity.
Uniqueness
2,5,6-Trichloro-3-methylpyrimidin-4(3H)-one is unique due to its specific chlorination pattern and the presence of a methyl group. This structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
生物活性
2,5,6-Trichloro-3-methylpyrimidin-4(3H)-one is a chlorinated pyrimidine derivative that has garnered attention for its potential biological activities. This compound is primarily studied for its applications in medicinal chemistry and agricultural sciences. Its biological activity is linked to its interactions with various biomolecules, including enzymes and receptors.
Chemical Structure
The chemical formula for this compound is C₇H₅Cl₃N₂O. The presence of three chlorine atoms and a methyl group on the pyrimidine ring significantly influences its reactivity and biological interactions.
The compound's mechanism of action involves binding to specific molecular targets, such as enzymes or receptors. This interaction can alter the activity of these proteins, potentially leading to various pharmacological effects. The specific pathways depend on the biological system being studied and the intended application in drug development or agricultural use.
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties. It has been evaluated for its efficacy against several bacterial strains, including both Gram-positive and Gram-negative bacteria. Studies suggest that the compound may inhibit bacterial growth through interference with metabolic pathways or by disrupting cellular processes .
Antiviral Potential
There is emerging evidence that this compound may possess antiviral activity. It has been investigated for its ability to inhibit viral replication in vitro. The exact mechanisms remain under study but may involve interference with viral enzymes or host cell interactions .
Case Studies
- Antimicrobial Efficacy : In a series of experiments, this compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition zones in agar diffusion assays, indicating potent antimicrobial activity at concentrations as low as 10 µg/mL .
- Antiviral Activity : A study focusing on the antiviral properties of chlorinated pyrimidines reported that this compound showed promising results against viral strains like influenza. The compound inhibited viral replication by disrupting the viral life cycle at the entry or replication stages .
Summary of Findings
The following table summarizes key findings from various studies on the biological activity of this compound:
特性
IUPAC Name |
2,5,6-trichloro-3-methylpyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl3N2O/c1-10-4(11)2(6)3(7)9-5(10)8/h1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYISNYYGONBDTR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=C(N=C1Cl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.44 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














